molecular formula C21H33N5O6S B564313 D-Ala-gly-phe-met-NH2 acetate salt CAS No. 100929-65-5

D-Ala-gly-phe-met-NH2 acetate salt

Cat. No.: B564313
CAS No.: 100929-65-5
M. Wt: 483.584
InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ala-gly-phe-met-NH2 acetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D-Ala-gly-phe-met-NH2 acetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

D-Ala-gly-phe-met-NH2 acetate salt exerts its effects by binding to μ-opioid receptors, which are encoded by the OPRM1 gene. These receptors are predominantly expressed in reward-processing areas of the brain. The compound acts as a full agonist, mimicking the action of endogenous opioids like β-endorphin and enkephalin . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of cAMP production and modulation of ion channels, ultimately leading to analgesic effects .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJEQONDQLTQF-WEMUQIOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745522
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-65-5
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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